Structural Elucidation and 1H NMR Chemical Shift Assignments for 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
Structural Elucidation and 1H NMR Chemical Shift Assignments for 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
Note on Nomenclature: In pharmaceutical and polymer chemistry, the term "2,6-dibutyl-4-(hydroxymethyl)phenol" universally refers to the sterically hindered 2,6-di-tert-butyl isomer (commonly known as BHT-OH or Ionox 100). The n-butyl variant lacks the critical steric shielding required for radical-scavenging. This technical guide focuses exclusively on the tert-butyl derivative, which serves as a vital antioxidant and synthetic intermediate in drug development.
Molecular Anatomy and the Causality of Chemical Shifts
The accurate assignment of a 1H Nuclear Magnetic Resonance (NMR) spectrum requires moving beyond rote memorization to understand the physical causality behind each chemical shift. For 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, the spectrum in deuterated chloroform (CDCl₃) is a masterclass in how molecular symmetry, electronegativity, and steric hindrance dictate magnetic environments.
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Steric Shielding (tert-Butyl Groups): The 18 protons of the two tert-butyl groups resonate as a massive, sharp singlet. The free rotation of the methyl groups averages their magnetic environment, while their sheer physical bulk sterically shields the phenolic core, preventing the formation of extensive intermolecular networks.
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Benzylic Deshielding (Methylene Group): The CH₂ group is sandwiched between the electron-withdrawing aromatic ring and the electronegative aliphatic hydroxyl oxygen. This dual deshielding effect strips electron density away from the protons, pushing their resonance significantly downfield.
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Symmetric Core (Aromatic Protons): Because the molecule possesses C2v symmetry, the two aromatic protons situated meta to the phenolic OH are chemically and magnetically equivalent. They appear as a single, integrated peak rather than a complex multiplet.
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Hindered Hydrogen Bonding (Phenolic OH): Unhindered phenols typically form chaotic, extensive intermolecular hydrogen-bond networks, resulting in broad NMR signals that wander based on concentration. However, as documented in authoritative chemical databases like , the phenolic OH in BHT-OH is sterically trapped by the adjacent tert-butyl groups. This restricts hydrogen bonding, anchoring the proton to a relatively sharp, predictable singlet.
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Rapid Exchange (Aliphatic OH): The aliphatic OH proton undergoes rapid intermolecular chemical exchange at room temperature. This rapid swapping decouples it from the adjacent methylene protons (collapsing the expected CH₂ triplet into a sharp singlet) and results in a broad, low-intensity singlet for the OH itself.
Figure 1: Logical assignment of 1H NMR chemical shifts based on molecular anatomy.
Quantitative Data: 1H NMR Chemical Shifts
The following table summarizes the high-resolution 1H NMR data for 2,6-di-tert-butyl-4-(hydroxymethyl)phenol acquired in CDCl₃ at 298K.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 1.44 | Singlet (s) | 18H | -C(CH₃)₃ | Equivalent methyl groups; highly shielded aliphatic environment. |
| ~1.60 | Broad Singlet (br s) | 1H | -CH₂OH | Rapid intermolecular exchange; position varies slightly with concentration/moisture. |
| 4.62 | Singlet (s) | 2H | -CH ₂OH | Deshielded by adjacent oxygen and aromatic ring; decoupled from exchanging OH. |
| 5.22 | Singlet (s) | 1H | Ar-OH | Sterically hindered phenolic proton; restricted hydrogen bonding. |
| 7.22 | Singlet (s) | 2H | Ar-H | Aromatic core protons; magnetically equivalent due to C2v symmetry. |
Experimental Protocol: Self-Validating High-Resolution NMR Acquisition
To ensure data integrity, particularly when evaluating synthetic phenolic antioxidants for regulatory submissions or environmental tracking , the NMR acquisition must function as a self-validating system.
Step 1: Sample Preparation (The Foundation of Resolution)
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Action: Dissolve 15 mg of high-purity BHT-OH in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube.
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Causality: CDCl₃ is a non-polar solvent that preserves the intramolecular dynamics of the hindered phenol without forcing artificial hydrogen bonding (unlike DMSO-d₆). Filtering removes paramagnetic particulates (e.g., trace metals from spatulas) that cause localized magnetic field inhomogeneities and line broadening.
Step 2: Instrument Tuning and Shimming (The Validation Check)
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Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming (Z1-Z5).
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Self-Validation: The system is validated by observing the ¹³C satellites of the residual CHCl₃ peak (δ 7.26 ppm). If the satellites are sharp, symmetrical, and deeply resolved down to the baseline, the magnetic field is highly homogeneous. This guarantees that the closely spaced aromatic (δ 7.22) and solvent (δ 7.26) signals will not overlap.
Step 3: Acquisition Parameters (Ensuring Quantitative Accuracy)
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Action: Utilize a 30° flip angle (e.g., zg30 pulse program). Configure the relaxation delay ( D1 ) to at least 5 seconds. Acquire 16 to 32 transients.
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Causality: A 30° flip angle combined with a long D1 ensures that all protons—especially the slowly relaxing aromatic and phenolic protons—fully return to thermal equilibrium between pulses. This is a mandatory standard for quantitative NMR (qNMR) , ensuring the integrated areas perfectly match the theoretical 18:2:2:1:1 proton ratio.
Step 4: Data Processing (Fidelity of the FID)
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Action: Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation (FT). Perform manual phase correction (zero and first order) and a multipoint baseline correction.
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Causality: Phase and baseline corrections are mathematically required to ensure the area under each Lorentzian peak accurately reflects the molar quantity of the corresponding protons, preventing integration drift.
Figure 2: Self-validating experimental workflow for quantitative 1H NMR acquisition.
Mechanistic Insights: Solvent Effects and Chemical Exchange
A critical aspect of analyzing BHT-OH is understanding how solvent choice manipulates the spectrum. If the protocol is altered to use a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, the spectrum undergoes a dramatic mechanistic shift:
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Aliphatic OH Coupling: In DMSO-d₆, the rapid intermolecular exchange of the aliphatic OH is halted because the solvent tightly coordinates the proton. Consequently, the aliphatic OH appears as a sharp triplet, and the adjacent CH₂ group splits into a doublet due to 3J scalar coupling.
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Phenolic OH Downfield Shift: The phenolic OH, while sterically hindered, will still form hydrogen bonds with the strongly polar S=O bond of DMSO. This strips electron density from the proton, shifting the phenolic OH signal significantly downfield (often > δ 6.5 ppm) compared to its position in CDCl₃.
Understanding these solvent-induced causalities allows researchers to cross-verify structural assignments and confirm the purity of synthetic batches without relying on mass spectrometry alone.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6929, Butylated hydroxymethylphenol." PubChem, [Link]
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Liu, R., et al. "Novel High Molecular Weight Synthetic Phenolic Antioxidants in Indoor Dust in Toronto, Canada." Environmental Science & Technology Letters, ACS Publications, [Link]
